molecular formula C23H28BNO4 B596512 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester CAS No. 1256359-24-6

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

Cat. No. B596512
M. Wt: 393.29
InChI Key: LGSWMPZPBDFVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C19H23BO3 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to a phenylboronic acid pinacol ester via a carbonylamino linker . The molecular weight of the compound is 311.15 .


Chemical Reactions Analysis

Boronate esters, such as this compound, are used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Hydrolysis Susceptibility

Phenylboronic pinacol esters, such as 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester, are explored for their potential in drug delivery and neutron capture therapy due to their boron-carrying capabilities. However, their susceptibility to hydrolysis, especially at physiological pH, poses a challenge for their pharmacological use. This characteristic demands careful consideration in their application to ensure stability in aqueous environments (Achilli et al., 2013).

H2O2-Cleavable Poly(ester-amide) Synthesis

The compound has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its potential in creating polymers that degrade in response to hydrogen peroxide. This attribute is particularly beneficial for the development of controlled release systems in drug delivery, highlighting the compound's relevance in designing responsive materials for biomedical applications (Cui et al., 2017).

Phosphorescence Properties

A surprising discovery has shown that arylboronic esters, including derivatives similar to the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This finding updates the understanding of phosphorescent organic molecules, suggesting new avenues for the use of simple arylboronic esters in materials science, particularly in the development of organic phosphorescent materials for optoelectronic applications (Shoji et al., 2017).

Supramolecular Assemblies with β-Cyclodextrin

Investigations into the interactions between boric acid derivatives and β-cyclodextrin have revealed that compounds like phenylboronic pinacol esters can form host-guest inclusion complexes. These findings lay the groundwork for future research on supramolecular systems involving boron compounds, with potential applications ranging from drug delivery to the creation of novel materials (Kasprzak et al., 2018).

Future Directions

The future directions of this compound could involve its use in further development and optimization of Suzuki–Miyaura coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a key step in many organic synthesis processes . Therefore, compounds like “4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” will continue to be of interest in the field of organic chemistry.

properties

IUPAC Name

benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSWMPZPBDFVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109092
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

CAS RN

1256359-24-6
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.